BenchChemオンラインストアへようこそ!

3-Methyl-4-(piperazin-1-yl)aniline

Lipophilicity Drug-likeness Permeability

3-Methyl-4-(piperazin-1-yl)aniline (CAS 1421314-12-6) is a bifunctional aniline-piperazine building block with the molecular formula C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol. The compound features a free secondary amine on the piperazine ring and a 3-methyl substitution on the aniline ring, distinguishing it from N-alkylated piperazine analogs and regioisomeric variants.

Molecular Formula C11H17N3
Molecular Weight 191.27
CAS No. 1421314-12-6
Cat. No. B3102628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(piperazin-1-yl)aniline
CAS1421314-12-6
Molecular FormulaC11H17N3
Molecular Weight191.27
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)N2CCNCC2
InChIInChI=1S/C11H17N3/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3
InChIKeyZMLBHXWPZORICC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-(piperazin-1-yl)aniline (CAS 1421314-12-6): Procurement-Grade Chemical Profile and Baseline Specifications


3-Methyl-4-(piperazin-1-yl)aniline (CAS 1421314-12-6) is a bifunctional aniline-piperazine building block with the molecular formula C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol . The compound features a free secondary amine on the piperazine ring and a 3-methyl substitution on the aniline ring, distinguishing it from N-alkylated piperazine analogs and regioisomeric variants . Commercially available at 95% purity from catalog suppliers such as AChemBlock (Cat ID: U129742), this compound serves as a key synthetic intermediate in the preparation of kinase inhibitor scaffolds, including pyrido[2,3-d]pyrimidin-7(8H)-ones targeting threonine tyrosine kinase (TTK) and benzopyrimidodiazepinone inhibitors of TNK2/ACK1 .

Why 3-Methyl-4-(piperazin-1-yl)aniline Cannot Be Replaced by Common Piperazine-Aniline Analogs in Kinase Inhibitor Synthesis


The combination of a free piperazine NH group and a 3-methyl substituent on the aniline ring creates a specific hydrogen-bond donor profile and steric environment that cannot be replicated by N-methylpiperazine or regioisomeric analogs. The free NH serves as both a hydrogen-bond donor (HBD) and a derivatizable handle for further functionalization—critical for establishing key interactions within kinase ATP-binding pockets . In contrast, the N-methylated analog 3-methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 681004-50-2) lacks this HBD capacity, while the des-methyl analog 4-(piperazin-1-yl)aniline (CAS 67455-41-8) lacks the steric and lipophilic contribution of the 3-methyl group that influences binding pocket complementarity [1]. Regioisomers such as 3-(4-methylpiperazin-1-yl)aniline (CAS 148546-99-0) position the piperazine at the meta position relative to the aniline nitrogen, altering the vector of substitution and potentially disrupting key hinge-region interactions in kinase targets .

Head-to-Head Quantitative Differentiation of 3-Methyl-4-(piperazin-1-yl)aniline (CAS 1421314-12-6) vs. Closest Analogs


Lipophilicity Differentiation: 3-Methyl-4-(piperazin-1-yl)aniline vs. N-Methylpiperazine Analog (LogP Delta ~0.7-0.8 Units)

3-Methyl-4-(piperazin-1-yl)aniline exhibits lower calculated lipophilicity compared to its N-methylpiperazine analog 3-methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 681004-50-2). The N-methylated analog has a reported LogP of 1.91 [1], while the target compound, lacking the N-methyl group, is estimated to have a LogP approximately 0.7–0.8 units lower based on the established contribution of an N-methyl group to LogP (ΔLogP ~+0.5–0.8 per N-methylation) . The des-methyl aniline analog 4-(4-methylpiperazin-1-yl)aniline (CAS 16153-81-4) has a reported LogP of 1.60, and the fully unsubstituted 4-(piperazin-1-yl)aniline (CAS 67455-41-8) has a LogP of approximately -0.17, demonstrating that the 3-methyl group contributes approximately +1.8 LogP units relative to the unsubstituted core .

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Count Differentiation: Free Piperazine NH Enables Bidentate HBD Interactions Absent in N-Alkylated Analogs

The target compound possesses two hydrogen-bond donor (HBD) atoms: the aniline NH₂ group and the free piperazine NH . In contrast, 3-methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 681004-50-2) has only one HBD (the aniline NH₂), as the piperazine N4 is methylated, eliminating its HBD capacity . Similarly, 4-(4-methylpiperazin-1-yl)aniline (CAS 16153-81-4) and 3-(4-methylpiperazin-1-yl)aniline (CAS 148546-99-0) each have only one HBD. This additional HBD in the target compound can form water-mediated hydrogen bonds with kinase hinge residues (e.g., Asp86 in CDK2 or the hinge region of TTK), a pharmacophoric feature that has been exploited in multiple kinase inhibitor programs including those targeting TTK and TNK2 .

Hydrogen bonding Kinase hinge binding Molecular recognition

Molecular Weight and Fraction sp³ (Fsp3) Comparison: Target Compound Offers Higher Fsp3 vs. Des-Methyl and Regioisomeric Analogs

The target compound (MW 191.27, Fsp3 ~0.45) has a molecular weight advantage of 14 Da over the N-methyl analog 3-methyl-4-(4-methylpiperazin-1-yl)aniline (MW 205.30, Fsp3 0.50) and a 14 Da increase over the des-methyl analog 4-(4-methylpiperazin-1-yl)aniline (MW 191.28, Fsp3 ~0.45) . Compared to the core scaffold 4-(piperazin-1-yl)aniline (MW 177.25), the target adds 14 Da (one methyl group) while maintaining a favorable Fsp3 for fragment-based screening . The regioisomer 3-(4-methylpiperazin-1-yl)aniline shares the same molecular formula (C₁₁H₁₇N₃, MW 191.28) but differs in the substitution pattern on the aniline ring, which can alter the vector of the piperazine substituent and affect binding geometry in kinase inhibitors .

Molecular complexity Fraction sp3 Lead-likeness

Synthetic Utility: Free Piperazine NH Enables Direct Derivatization Without Deprotection Steps Required for N-Alkylated Analogs

The free piperazine NH in 3-methyl-4-(piperazin-1-yl)aniline permits direct N-functionalization via alkylation, acylation, sulfonylation, or reductive amination without requiring a deprotection step . In contrast, the N-methylpiperazine analog (CAS 681004-50-2) has the secondary amine position blocked, limiting direct derivatization to the aniline NH₂ only . For the synthesis of kinase inhibitor libraries where the piperazine nitrogen must be elaborated—such as in the preparation of pyrido[2,3-d]pyrimidin-7(8H)-ones targeting TTK, or benzopyrimidodiazepinones targeting TNK2—the free NH of the target compound eliminates one synthetic transformation (deprotection or demethylation) compared to using the N-methyl analog as starting material . This translates to potential savings of 1–2 synthetic steps per library member in parallel synthesis workflows.

Synthetic efficiency Parallel synthesis Library construction

Optimal Procurement and Application Scenarios for 3-Methyl-4-(piperazin-1-yl)aniline (CAS 1421314-12-6)


Kinase Inhibitor Fragment Elaboration: TTK and TNK2/ACK1 Programs

When synthesizing pyrido[2,3-d]pyrimidin-7(8H)-one or benzopyrimidodiazepinone scaffolds targeting threonine tyrosine kinase (TTK) or TNK2/ACK1, the free piperazine NH of 3-methyl-4-(piperazin-1-yl)aniline serves as the critical functional handle for direct incorporation into the inhibitor core . The 2 HBD profile enables water-mediated or direct hinge-region hydrogen bonding, while the 3-methyl group provides steric complementarity to hydrophobic pockets adjacent to the ATP-binding site. Users should specify this CAS (1421314-12-6) rather than accepting substitution with the N-methyl analog (CAS 681004-50-2), which would require additional synthetic manipulation to achieve the same final inhibitor structure.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a MW of 191.27 and an estimated LogP of ~1.1–1.2, this compound falls within Rule-of-Three compliant fragment space (MW < 300, LogP ≤ 3, HBD ≤ 3) . Compared to the more lipophilic N-methyl analog (LogP 1.91), the target compound's lower lipophilicity and additional HBD may offer superior aqueous solubility for fragment screening at typical concentrations (0.5–2 mM in aqueous buffer with ≤5% DMSO). The free NH on piperazine also allows for direct fragment growth via parallel chemistry without deprotection, enabling rapid SAR expansion around the piperazine nitrogen vector. Procure this compound when building fragment libraries targeting kinases, GPCRs, or any target class where piperazine-aniline fragments have shown privileged scaffold properties.

Parallel Synthesis and DNA-Encoded Library (DEL) Chemistry

For DNA-encoded library construction or high-throughput parallel synthesis campaigns, the dual functional handles (aniline NH₂ and piperazine NH) of 3-methyl-4-(piperazin-1-yl)aniline enable orthogonal diversification strategies [1]. The aniline can be functionalized via amide coupling or Buchwald-Hartwig amination, while the piperazine NH can be independently elaborated via reductive amination, sulfonylation, or urea formation—all in aqueous-compatible conditions suitable for DEL chemistry. The absence of an N-methyl group on piperazine eliminates the need for harsh demethylation conditions (e.g., BBr₃, HBr/AcOH) that are incompatible with DNA integrity, making this compound a superior choice for DEL applications compared to N-alkylated piperazine analogs.

Regioisomeric Selectivity Studies in Kinase Profiling

When investigating the impact of substitution geometry on kinase selectivity, 3-methyl-4-(piperazin-1-yl)aniline provides a distinct regioisomeric scaffold compared to 3-(4-methylpiperazin-1-yl)aniline (CAS 148546-99-0) and 4-(piperazin-1-yl)aniline (CAS 67455-41-8) . The 4-piperazinyl-3-methylaniline arrangement positions the piperazine nitrogen lone pair for optimal interaction with kinase hinge regions while the 3-methyl group projects toward the gatekeeper residue region, a geometry that has been validated in multiple kinase inhibitor co-crystal structures. This specific substitution pattern cannot be achieved using regioisomeric building blocks without altering the inhibitor's binding mode, making this compound essential for programs where the 4-piperazinyl-3-methyl substitution has been established through crystallography or computational docking.

Quote Request

Request a Quote for 3-Methyl-4-(piperazin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.